molecular formula C10H19NO2 B13283135 (2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid

Cat. No.: B13283135
M. Wt: 185.26 g/mol
InChI Key: CBYWTNCXGQTNFT-AMDVSUOASA-N
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Description

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H19NO2. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a cyclohexane ring substituted with an ethyl group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-ethylcyclohexanone.

    Amination: The 2-ethylcyclohexanone undergoes reductive amination with ammonia or an amine source to introduce the amino group.

    Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the hydrogenation and amination steps.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2-methylcyclohexyl)acetic acid: A similar compound with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    2-Amino-2-(2-propylcyclohexyl)acetic acid: A compound with a propyl group, leading to different reactivity and applications.

Uniqueness

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid is unique due to its specific chiral configuration and the presence of the ethyl group, which influences its reactivity, biological activity, and potential applications. Its distinct three-dimensional structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Biological Activity

(2R)-2-Amino-2-(2-ethylcyclohexyl)acetic acid, a chiral compound, has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features an amino group and a carboxylic acid group attached to a cyclohexane ring with an ethyl substituent. This configuration allows it to engage in hydrogen bonding and ionic interactions, which are critical for modulating enzyme and receptor activities.

Property Details
Molecular Formula C10H19NO2
Functional Groups Amino group, Carboxylic acid
Chirality Yes (specific stereochemistry)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and G-protein coupled receptors (GPCRs). The amino group can form hydrogen bonds with active sites of these targets, while the carboxylic acid may coordinate with metal ions or other functional groups, influencing enzymatic activity and receptor signaling pathways.

Interaction with Enzymes

Research indicates that this compound can modulate the activity of specific enzymes due to its structural features. For instance, studies have shown that it can influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic disorders .

Case Studies and Research Findings

  • Enzyme Modulation : A study highlighted the compound's ability to enhance the activity of certain enzymes related to neurotransmitter synthesis. This suggests a role in neurological conditions where neurotransmitter levels are disrupted.
  • Receptor Binding : Investigations into GPCR interactions revealed that this compound exhibits selective binding affinities, which could be harnessed for developing targeted therapies for psychiatric disorders .
  • Therapeutic Potential : The compound has been explored for its potential in treating anxiety and depression by modulating neurotransmitter systems through its receptor interactions. Further studies are ongoing to validate these findings and understand the underlying mechanisms better .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
(2R)-2-Amino-2-(3-ethylcyclohexyl)acetic acidC10H19NO2Similar structure; potential for different receptor interactions
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acidC8H9NO3Hydroxyl group enhances solubility and reactivity
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acidC10H17NO3Features an oxo group, altering biological activity

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-ethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1

InChI Key

CBYWTNCXGQTNFT-AMDVSUOASA-N

Isomeric SMILES

CCC1CCCCC1[C@H](C(=O)O)N

Canonical SMILES

CCC1CCCCC1C(C(=O)O)N

Origin of Product

United States

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